2-Methyl-5-propan-2-ylnonane-4,6-dione
Description
2-Methyl-5-propan-2-ylnonane-4,6-dione is a branched aliphatic diketone with a nine-carbon backbone. Its structure features two ketone groups at positions 4 and 6, a methyl substituent at position 2, and an isopropyl group at position 3. Its structural analogs, such as cyclic and steroidal diketones, highlight the role of functional group positioning and branching in modulating reactivity and interactions .
Properties
CAS No. |
6303-85-1 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-methyl-5-propan-2-ylnonane-4,6-dione |
InChI |
InChI=1S/C13H24O2/c1-6-7-11(14)13(10(4)5)12(15)8-9(2)3/h9-10,13H,6-8H2,1-5H3 |
InChI Key |
HUZRODQHVRTSTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(C(C)C)C(=O)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-propan-2-ylnonane-4,6-dione can be achieved through various synthetic routes. One common method involves the condensation of appropriate ketones under controlled conditions. For instance, the reaction between 2-methyl-4,6-nonanedione and isopropyl bromide in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in industrial settings to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-propan-2-ylnonane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Methyl-5-propan-2-ylnonane-4,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-propan-2-ylnonane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Structural and Functional Differences
- Linearity vs. Cyclicity: The target compound’s linear aliphatic structure contrasts with the bicyclic (Compound 46) and fused polycyclic (dipyrano chromene) systems in the evidence. Cyclic diketones exhibit enhanced rigidity, which often improves binding specificity (e.g., Compound 46’s EC₅₀ of 6 nM ).
- Substituent Effects: The isopropyl and methyl groups in this compound may influence steric hindrance and solubility, whereas hydroxyl and azole groups in analogs like ergost-25-ene-3,6-dione and Compound 46 enhance hydrogen bonding and metal coordination, critical for bioactivity .
Notes
Limitations: Direct data on this compound are absent in the provided evidence. Comparisons are extrapolated from structural analogs.
Research Gaps : Experimental studies on the compound’s synthesis, stability, and bioactivity are needed to validate inferred properties.
Methodological Consistency : References employ diverse techniques (e.g., crystallography, molecular docking, GC-MS) for diketone analysis, ensuring a robust comparative framework.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
